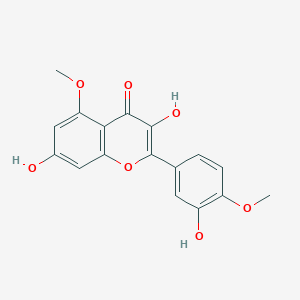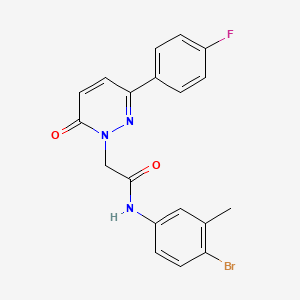
2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an aldehyde and an amine.
Quinazolinone Formation: The final step involves the cyclization of the intermediate compound to form the quinazolinone core. This step often requires the use of a dehydrating agent and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolinones.
科学研究应用
2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a molecular probe to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as a precursor for the development of new pharmaceuticals.
作用机制
The mechanism of action of 2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of cellular processes and ultimately cell death in cancer cells.
相似化合物的比较
Similar Compounds
- 2-(2-amino-1-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one
- 2-(2-amino-1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one
- 2-(2-amino-1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one
Uniqueness
The uniqueness of 2-(2-amino-1-(4-iodophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
属性
分子式 |
C18H13IN4O2 |
|---|---|
分子量 |
444.2 g/mol |
IUPAC 名称 |
2-[3-hydroxy-5-imino-1-(4-iodophenyl)-2H-pyrrol-4-yl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H13IN4O2/c19-10-5-7-11(8-6-10)23-9-14(24)15(16(23)20)17-21-13-4-2-1-3-12(13)18(25)22-17/h1-8,20,24H,9H2,(H,21,22,25) |
InChI 键 |
FRZGUKDTQOKKES-UHFFFAOYSA-N |
规范 SMILES |
C1C(=C(C(=N)N1C2=CC=C(C=C2)I)C3=NC4=CC=CC=C4C(=O)N3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-ethyl-10-methyl-3-phenethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14867997.png)


![1-[4-(dimethylsulfamoylamino)phenyl]-4-methyl-5-oxotetrazole](/img/structure/B14868013.png)





